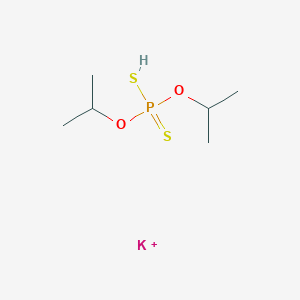
L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt
Overview
Description
L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt is a chemical compound with the empirical formula C16H20N2O3 · C2HF3O2 and a molecular weight of 402.36. It is commonly used in proteomics research and as an enzyme substrate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt typically involves the coupling of L-isoleucine with 7-amido-4-methylcoumarin in the presence of trifluoroacetic acid. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-isoleucine and 7-amido-4-methylcoumarin.
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: L-Isoleucine and 7-amido-4-methylcoumarin.
Oxidation: Oxidized derivatives of the compound.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt is widely used in scientific research, particularly in the following areas:
Chemistry: As a substrate for studying enzyme kinetics and mechanisms.
Biology: In proteomics research to study protein interactions and functions.
Medicine: As a diagnostic tool for detecting enzyme activity in various biological samples.
Industry: In the development of biochemical assays and diagnostic kits.
Mechanism of Action
The mechanism of action of L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt involves its use as a substrate for specific enzymes. When the compound is hydrolyzed by an enzyme, it releases a fluorescent product, 7-amido-4-methylcoumarin, which can be detected and quantified. This allows researchers to study enzyme activity and kinetics in various biological systems .
Comparison with Similar Compounds
Similar Compounds
L-Leucine-7-amido-4-methylcoumarin hydrochloride: Used as a substrate for leucine aminopeptidase.
L-Methionine-7-amido-4-methylcoumarin trifluoroacetate salt: Used for studying methionine aminopeptidase activity.
L-Alanine-7-amido-4-methylcoumarin trifluoroacetate salt: Used as a substrate for aminopeptidase.
Uniqueness
L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt is unique due to its specific use as a substrate for enzymes that recognize L-isoleucine. This specificity makes it valuable for studying enzymes that preferentially interact with L-isoleucine residues in proteins .
Properties
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3.C2HF3O2/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11;3-2(4,5)1(6)7/h5-9,15H,4,17H2,1-3H3,(H,18,20);(H,6,7)/t9-,15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPJTDCCTDQORL-UXZWUECBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647384 | |
| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191723-53-2 | |
| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Methyl[(3-nitrophenyl)methyl]amine hydrochloride](/img/structure/B1629364.png)


